

A Technical Guide to Ferulic Acid-13C3: Commercial Availability, Purity, and Experimental Applications

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Compound of Interest		
Compound Name:	Ferulic acid-13C3	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercially available isotopic-labeled standard, **Ferulic acid-13C3**. Targeted at the scientific community, this document consolidates information on its availability, purity specifications from various suppliers, and detailed protocols for its application in metabolic research, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.

Commercial Availability and Purity of Ferulic acid-13C3

Ferulic acid-13C3 (CAS No. 1261170-81-3) is a stable isotope-labeled derivative of ferulic acid, an antioxidant commonly found in plant cell walls. Its primary application in research is as an internal standard for the accurate quantification of ferulic acid and related phenolic compounds in complex biological matrices. Several chemical suppliers offer **Ferulic acid-13C3**, with purities and isotopic incorporation levels suitable for sensitive analytical techniques.

The following table summarizes the commercial availability and key specifications of **Ferulic acid-13C3** from various suppliers.



Supplier	Product/Catalo g No.	Purity	Isotopic Incorporation	Additional Information
MedChemExpres s	HY-N0060S1	98.3%[1]	Not specified	Certificate of Analysis (COA) and Safety Data Sheet (SDS) available on their website.[1]
P212121 Store	Not specified	> 98.0%[2]	99% 13C[2]	
IsoSciences (via Biomol)	ISO-9114.1 (1 mg), ISO-9114.5 (5 mg)	>98%[3]	≥99%[3]	Intended for use as an LC/MS internal standard.
BLD Pharm	Not specified	Not specified	Not specified	CAS No. 1261170-81-3.[4]
Cambridge Isotope Laboratories	Not specified	99%	Not specified	Mentioned as a supplier in a research article.
Sigma-Aldrich	Not specified	Not specified	Not specified	Mentioned as a supplier of internal standards in a research article.

Experimental Protocols: Application as an Internal Standard in LC-MS/MS

Ferulic acid-13C3 is predominantly used as an internal standard in quantitative metabolomics studies to correct for variations in sample preparation and instrument response. Below are detailed methodologies from published research, illustrating its application.



Protocol 1: Analysis of Antioxidants in Plant Tissues

This protocol describes the extraction and analysis of 13 secondary metabolites, including ferulic acid, from cucumber leaves using LC-MS/MS.

- 1. Sample Preparation:
- Weigh 100 mg of frozen, powdered cucumber leaf tissue into a 2 mL microcentrifuge tube.
- Add 1 mL of an extraction solution consisting of 80:20 methanol and water with 2% formic acid.
- Spike the extraction solution with Ferulic acid-13C3 to a final concentration appropriate for the expected levels of endogenous ferulic acid.
- Vortex the mixture at 3000 rpm for 30 minutes.
- Sonicate in a 25°C water bath for 30 minutes.
- Centrifuge at 20,000 x g for 20 minutes.
- Collect the supernatant for LC-MS/MS analysis.[5]
- 2. LC-MS/MS Analysis:
- The publication notes the use of a liquid chromatography system coupled to a triple quadrupole mass spectrometer.[5]
- While specific column and gradient details are not fully provided in the snippet, such
 methods typically involve a C18 reversed-phase column with a gradient of mobile phases
 such as water with formic acid and acetonitrile with formic acid.

Protocol 2: Targeted Metabolomics of Human Plasma

This protocol outlines the preparation of human plasma samples for the targeted analysis of a wide range of metabolites, including phenolic acids.

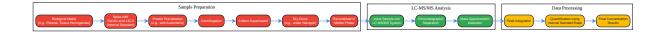
1. Sample Preparation:



- To 100 μ L of plasma, add 10 μ L of a solution containing the internal standard, **Ferulic acid-13C3** (e.g., at 1 mg/L in water).
- Add 500 μL of cold acetonitrile (-20°C) containing 1.5 M formic acid and 10 mM ammonium formate to precipitate proteins.
- Vortex the mixture for 1 minute.
- Incubate at -20°C for 10 minutes to enhance protein precipitation.
- · Use a positive pressure manifold to collect the extract.
- Dry the extract under a stream of nitrogen gas.
- Reconstitute the dried residue in 100 μ L of a water:acetonitrile (80:20, v/v) solution containing 0.1% formic acid.[7]
- 2. UHPLC-QTRAP Analysis:
- The analysis is performed using an ultra-high-performance liquid chromatography system coupled to a QTRAP mass spectrometer.
- Calibration curves are typically prepared at multiple concentration levels (e.g., 0.1–2000 μg/L) to ensure accurate quantification.[7]

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates a typical experimental workflow for a targeted metabolomics study utilizing **Ferulic acid-13C3** as an internal standard.



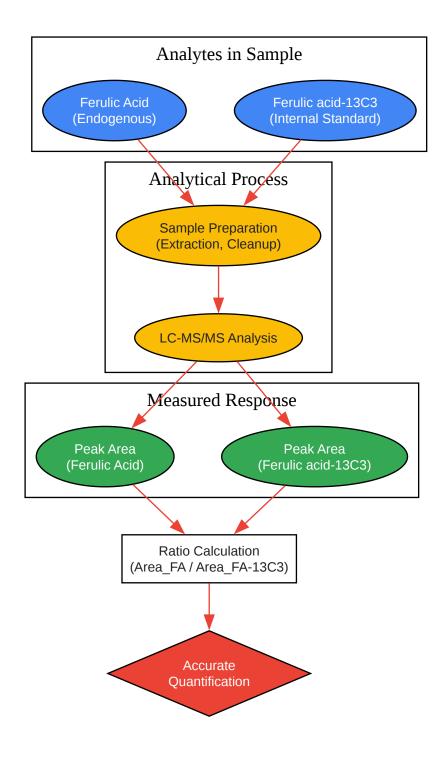
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A generalized workflow for targeted metabolomics using an internal standard.

Logical Relationship in Quantitative Analysis

The fundamental principle behind using **Ferulic acid-13C3** as an internal standard is based on the assumption that the labeled and unlabeled forms of the analyte behave identically during sample preparation and analysis. The following diagram illustrates this logical relationship.





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The role of **Ferulic acid-13C3** in achieving accurate quantification.

This guide provides a foundational understanding of **Ferulic acid-13C3** for research applications. For specific experimental setups, it is recommended to consult the detailed product information from the respective suppliers and relevant scientific literature.

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